

An In-depth Technical Guide to 4-Bromo-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methylbutan-2-ol

Cat. No.: B138304

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IUPAC Name: **4-Bromo-2-methylbutan-2-ol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromo-2-methylbutan-2-ol**, a versatile building block in organic synthesis with applications in drug discovery and proteomics. This document details its physicochemical properties, synthesis, spectroscopic data, and key chemical reactions, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Physicochemical Properties

4-Bromo-2-methylbutan-2-ol is a tertiary alcohol containing a bromine atom. Its key physicochemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	4-bromo-2-methylbutan-2-ol	[1]
CAS Number	35979-69-2	[2]
Molecular Formula	C ₅ H ₁₁ BrO	[1][2]
Molecular Weight	167.04 g/mol	[1]
Appearance	Brown Oil	[3]
Boiling Point	189.7 ± 23.0 °C at 760 mmHg	[4]
Purity	≥95%	[2]
Storage Temperature	4°C	[4]

Spectroscopic Data

While experimental spectra for **4-bromo-2-methylbutan-2-ol** are not readily available in public databases, predicted spectral data and mass spectrometry information have been reported.

Mass Spectrometry

The mass spectrum of **4-bromo-2-methylbutan-2-ol** provides valuable information for its identification.

m/z	Interpretation
[M+H] ⁺	167.00661
[M+Na] ⁺	188.98855
[M-H] ⁻	164.99205
[M+NH ₄] ⁺	184.03315

Data obtained from predicted mass spectrometry analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H and ^{13}C NMR data are available for **4-bromo-2-methylbutan-2-ol**.[\[3\]](#)

Predicted ^1H NMR:

- A singlet for the hydroxyl proton (-OH).
- A triplet for the two protons on the carbon adjacent to the bromine atom (-CH₂Br).
- A triplet for the two protons on the carbon adjacent to the tertiary carbon (-CH₂-).
- A singlet for the six protons of the two methyl groups (-C(CH₃)₂).

Predicted ^{13}C NMR:

- A signal for the carbon atom bonded to the bromine atom.
- A signal for the carbon atom of the methylene group adjacent to the tertiary carbon.
- A signal for the quaternary carbon atom bonded to the hydroxyl group.
- A signal for the carbon atoms of the two equivalent methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of **4-bromo-2-methylbutan-2-ol** is expected to show characteristic absorption bands for the O-H and C-Br functional groups. While a specific experimental spectrum is not available, the vapor phase IR spectrum of the related compound 4-bromo-2-methylbutanal has been reported.[\[6\]](#)

Synthesis of 4-Bromo-2-methylbutan-2-ol

A common and efficient method for the synthesis of **4-bromo-2-methylbutan-2-ol** is the Grignard reaction between a 3-bromopropionate ester and methylmagnesium bromide.

Experimental Protocol: Grignard Reaction

Materials:

- Ethyl 3-bromopropionate

- Methylmagnesium bromide (3 M in diethyl ether)
- Diethyl ether (anhydrous)
- Saturated ammonium chloride solution
- Sodium sulfate (anhydrous)

Procedure:

- To a solution of ethyl 3-bromopropionate (10 g) in anhydrous diethyl ether (100 ml) at room temperature under an argon atmosphere, add methylmagnesium bromide (3 M in diethyl ether, 46 ml).
- Maintain the reaction mixture temperature between 20°C and 35°C during the addition.
- After stirring for 2 hours, pour the reaction mixture into a saturated ammonium chloride solution.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography to yield **4-bromo-2-methylbutan-2-ol**.

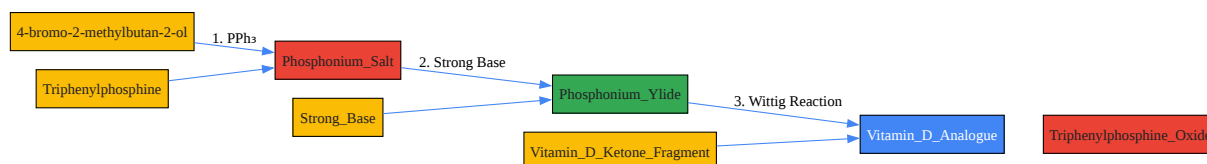
Chemical Reactions and Applications

4-Bromo-2-methylbutan-2-ol serves as a valuable precursor in the synthesis of more complex molecules, particularly in the field of drug discovery.

Synthesis of Vitamin D₃ Analogues

4-Bromo-2-methylbutan-2-ol is a key building block for the side-chain of various synthetic vitamin D₃ analogues.[3] These analogues are investigated for their potential therapeutic applications, including cancer treatment and immune system modulation. The synthesis often

involves the conversion of **4-bromo-2-methylbutan-2-ol** into a phosphonium ylide, which then undergoes a Wittig reaction with a suitable ketone fragment of the vitamin D core structure.

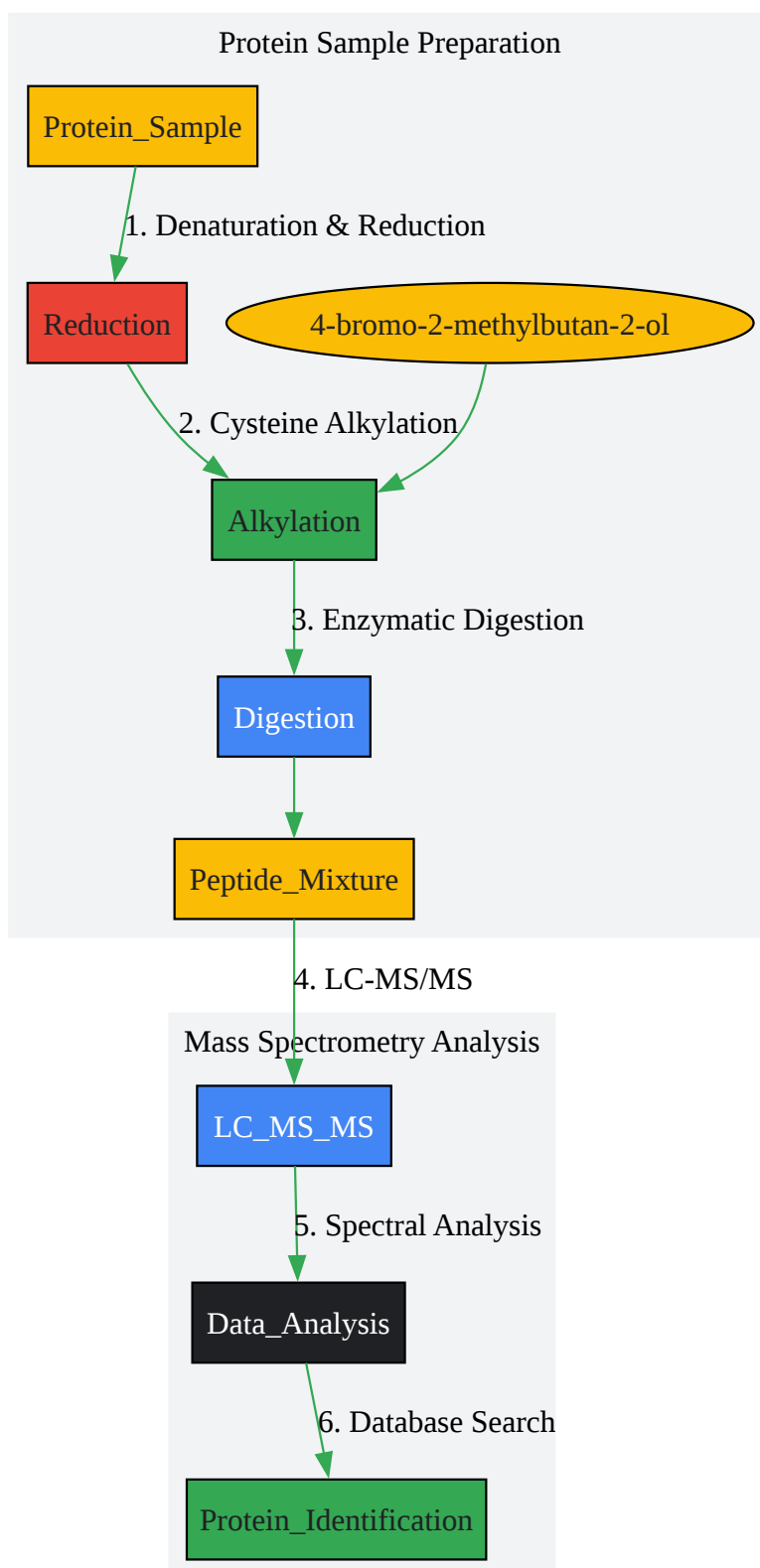


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Wittig reaction pathway for Vitamin D₃ analogue synthesis.

Role in Proteomics

In the field of proteomics, alkylating agents are crucial for the modification of cysteine residues in proteins. This modification prevents the formation of disulfide bonds and allows for accurate protein identification and quantification by mass spectrometry.^[7] While not as commonly used as iodoacetamide, bromo-compounds like **4-bromo-2-methylbutan-2-ol** can function as alkylating agents, reacting with the thiol group of cysteine residues.



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General proteomics workflow incorporating protein alkylation.

Conclusion

4-Bromo-2-methylbutan-2-ol is a valuable and versatile chemical intermediate. Its utility in the synthesis of complex molecules, particularly vitamin D₃ analogues, highlights its importance in drug discovery and development. Furthermore, its potential application as an alkylating agent in proteomics underscores its relevance in biochemical research. This guide provides a foundational understanding of its properties, synthesis, and applications for scientists and researchers in related fields.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-methylbutan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138304#4-bromo-2-methylbutan-2-ol-iupac-name]

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